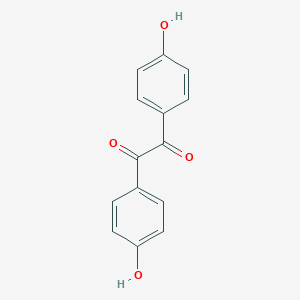

1,2-双(4-羟苯基)乙烷-1,2-二酮

概述

描述

Synthesis Analysis

The synthesis of compounds similar to 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione involves various methodologies, including condensation reactions and modifications of existing molecules to introduce desired functional groups. For example, the synthesis of bis-phthalimide derivatives showcases the impact of alkyl length on compound stability and fragmentation patterns, demonstrating the nuanced approach required in synthesizing such complex molecules (Yosefdad, Valadbeigi, & Bayat, 2020). Similarly, polyethers and copolyethers based on bis(hydroxyphenyl)ethane derivatives have been synthesized, highlighting the role of molecular architecture in determining material properties (Percec, Zuber, Cheng, & Zhang, 1992).

Molecular Structure Analysis

The molecular structure of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione derivatives has been extensively studied, revealing insights into conformational preferences and stability. For instance, a study on a bis(indoline-2,3-dione) derivative demonstrated the importance of conformation in molecular stability and interaction, with trans and gauche conformations affecting the molecule's binding and stacking behavior (Fang, Ma, Wei, & Dong, 2011).

Chemical Reactions and Properties

Chemical reactions involving 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione derivatives are diverse, leading to various structural modifications and properties. The reactivity of such compounds under different conditions can yield a wide array of products, demonstrating their versatile nature. For example, the clean synthesis of bis(2-hydroxynaphthalene-1,4-dione) derivatives showcases the efficiency of certain reactions and the influence of catalysts and reaction conditions on product yield and purity (Noroozi Tisseh & Bazgir, 2009).

Physical Properties Analysis

The physical properties of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione and its derivatives, such as melting points, solubility, and phase behavior, are critical for their application in various domains. Research into these aspects provides essential data for material design and application development. The hexagonal columnar mesophase observed in certain polyethers based on bis(hydroxyphenyl)ethane derivatives highlights the complex interplay between molecular structure and physical state (Percec et al., 1992).

Chemical Properties Analysis

Understanding the chemical properties of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, including its reactivity, stability under various conditions, and interaction with other molecules, is vital. Studies focusing on the thermal decomposition and reactivity under different catalytic conditions offer insights into the robustness and chemical versatility of this compound and its derivatives (Altarawneh & Dlugogorski, 2014).

科学研究应用

环境和健康影响研究

Zuiderveen 等人 (2020) 的一项重要评论深入研究了室内空气、灰尘、消费品和食品中新型溴化阻燃剂 (NBFR) 的出现。该研究强调迫切需要对 NBFR 的出现、环境归宿和毒性进行更多研究,包括 1,2-双(4-羟苯基)乙烷-1,2-二酮等化合物。该综述确定了对许多 NBFR 的重大知识空白,强调了优化分析方法和进一步研究室内环境、排放源和此类化合物潜在浸出效应的必要性 (Zuiderveen, Slootweg, & de Boer, 2020)。

衍生物的生物活性

Omidi 和 Kakanejadifard (2020) 批判性地调查了姜黄素(与 1,2-双(4-羟苯基)乙烷-1,2-二酮相关的化合物)的席夫碱、腙和肟衍生物的合成和生物活性。这篇综述概述了通过修饰姜黄素的羰基官能团来改善其药用和生物学特性的努力,提供了对创建具有增强生物活性效力的新型类似物的潜力的见解 (Omidi & Kakanejadifard, 2020)。

内分泌干扰物和生殖健康

Lagos-Cabré 和 Moreno (2012) 讨论了双酚 A 等环境污染物对男性不育的影响,双酚 A 与 1,2-双(4-羟苯基)乙烷-1,2-二酮在结构上相似。该综述提出了增塑剂诱导生殖细胞凋亡的工作模型,表明这些化学物质充当内分泌干扰物,破坏内源性激素的生理功能,并优先攻击青春期发育中的睾丸 (Lagos-Cabré & Moreno, 2012)。

职业暴露风险

Ribeiro、Ladeira 和 Viegas (2017) 对双酚 A 的职业暴露进行了文献综述,重点指出与环境暴露的人相比,职业暴露个体中检测到的水平明显更高。这篇综述强调了迫切需要评估工人接触此类异黄酮的程度以及评估潜在的不良健康影响,这与 1,2-双(4-羟苯基)乙烷-1,2-二酮等化合物相关,因为它们在结构和功能上相似 (Ribeiro, Ladeira, & Viegas, 2017)。

安全和危害

The compound is classified as a warning under the GHS07 pictogram . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and ensuring adequate ventilation .

属性

IUPAC Name |

1,2-bis(4-hydroxyphenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYXOBBPXQZKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332486 | |

| Record name | 4,4'-Dihydroxybenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33288-79-8 | |

| Record name | 4,4'-Dihydroxybenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)

![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)